N'-(1-benzylpropylidene)benzohydrazide

Description

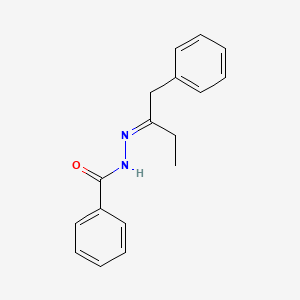

N'-(1-Benzylpropylidene)benzohydrazide is a hydrazone derivative characterized by a benzohydrazide backbone conjugated with a 1-benzylpropylidene substituent. Hydrazones, in general, are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . These analogs are synthesized via condensation reactions between benzohydrazides and substituted aldehydes, often optimized for enhanced bioactivity .

Properties

IUPAC Name |

N-[(E)-1-phenylbutan-2-ylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-2-16(13-14-9-5-3-6-10-14)18-19-17(20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20)/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFHQIAOQWJCFD-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC(=O)C1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\NC(=O)C1=CC=CC=C1)/CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Anticancer Activity

Benzohydrazide derivatives bearing benzimidazole or substituted benzylidene moieties exhibit potent antiproliferative effects. Key examples include:

- Compound 5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide): Demonstrated an IC50 of 0.0316 µM against human lung adenocarcinoma, outperforming cisplatin (IC50: 0.045–0.052 µM) .

- Compound 5b (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide): Similar potency (IC50: 0.0316 µM), highlighting the role of electron-withdrawing groups (e.g., -NO2) in enhancing cytotoxicity .

- Compound 6 (oxo-benzimidazole derivative): Exhibited IC50 values of 11.2–12.19 µM against prostate cancer (PC-3 and LNCaP cell lines), suggesting moderate activity compared to 5a/5b .

Structural Insight : The presence of a benzimidazole ring and halogen/nitro substituents on the benzylidene group correlates with enhanced anticancer activity, likely due to improved target binding or cellular uptake .

Antimicrobial and Antibiofilm Activity

- 3,4-Dimethoxybenzohydrazide Derivatives : Designed as antimicrobial agents, these compounds showed efficacy against resistant bacterial strains. In vitro assays revealed biofilm inhibition in E. coli with selectivity indices (SI) exceeding 200 , surpassing ciprofloxacin and ampicillin .

Key Trend : Methoxy (-OMe) and aryl substituents improve membrane penetration and target binding, while maintaining low mammalian toxicity .

Enzyme Inhibition

- Thymidine Phosphorylase Inhibitors : Hydrazone-clubbed 1,3,4-oxadiazole derivatives (e.g., Compound 78 ) exhibited 30-fold higher inhibition than the standard drug 7-deazaxanthin, attributed to the 4-hydroxy-3,5-dimethoxybenzylidene group .

- Cholinesterase Inhibitors : Acylhydrazones with 3-methoxybenzylidene substituents (e.g., Compound 9i ) showed selective BuChE inhibition (IC50: 9.6 µM ), emphasizing the impact of substituent position on activity .

Physicochemical and Structural Analysis

Substituent Effects

Molecular Docking and Computational Studies

- N'-(4-(Dimethylaminobenzylidene)Benzohydrazide: Theoretical studies (PM3 method) revealed a lower energy gap (ΔE = 4.82 eV) and higher dipole moment (μ = 6.12 Debye), correlating with superior antibacterial activity compared to non-methylated analogs .

- Mycobacterium tuberculosis InhA Protein Binding: Benzimidazole-linked benzohydrazides showed strong binding to enoyl-acyl carrier reductase, a key enzyme in bacterial fatty acid biosynthesis .

Data Tables

Table 1: Anticancer Activity of Selected Benzohydrazide Derivatives

Q & A

Q. Advanced Research Focus

- MTT Assay : Test compounds against human adenocarcinoma (A549) or ovarian cancer (OVCAR) cell lines. Use DMEM media with 10% FBS and measure viability after 48–72 hours .

- Hydrolysis Controls : Include stability tests (e.g., in PBS) to distinguish intrinsic cytotoxicity from hydrolysis byproducts .

- Selectivity : Compare IC₅₀ values with normal cell lines (e.g., HEK293) to assess therapeutic index .

How do substituents on the benzohydrazide scaffold influence biological activity?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (NO₂, Cl) : Enhance cytotoxicity by increasing electrophilicity and target binding .

- Electron-Donating Groups (OH, OMe) : Improve solubility but may reduce potency. For example, phenolic-OH derivatives show moderate activity (IC₅₀ ~25 μM) .

- Hybrid Pharmacophores : Quinoline-hydrazone hybrids (e.g., compound 3d) exhibit dual mechanisms, such as topoisomerase inhibition and apoptosis induction .

What computational tools can predict the binding modes of benzohydrazide derivatives?

Q. Advanced Research Focus

- Molecular Docking (AutoDock, Schrödinger) : Model interactions with targets like tyrosinase or acetylcholinesterase. Prioritize compounds with negative binding free energies (ΔG < –8 kcal/mol) .

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level and analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

How can crystallographic data resolve ambiguities in hydrazone geometry?

Q. Advanced Research Focus

- SHELX Refinement : Use SHELXL for high-resolution structure determination. Key parameters include R-factor (<5%) and hydrogen-bonding networks .

- Twinning Analysis : Apply SHELXD to handle twinned crystals common in hydrazone derivatives .

Example: The E-configuration of N'-(2-methoxybenzylidene)benzohydrazide was confirmed via X-ray diffraction .

What strategies mitigate contradictory cytotoxicity results across studies?

Q. Advanced Research Focus

- Hydrolysis Stability : Pre-screen compounds in PBS (pH 7.4) for 24 hours to identify labile derivatives .

- Dose-Response Curves : Use 8–10 concentration points to minimize variability in IC₅₀ calculations .

- Batch Consistency : Ensure synthetic reproducibility via HPLC purity checks (>95%) .

How do solvent systems impact the reaction kinetics of benzohydrazide synthesis?

Q. Basic Research Focus

- PEG 400 : Enhances reaction rates via hydrogen-bonding interactions. Yields remain stable (>80%) over 3 reuse cycles .

- Ethanol/Water Mixtures : Suitable for acid-catalyzed reactions but may reduce yields due to poor solubility .

- Solvent-Free Conditions : Microwave-assisted methods reduce reaction time but require precise temperature control .

What are the best practices for analyzing structure-activity relationships (SAR) in benzohydrazides?

Q. Advanced Research Focus

- Pharmacophore Mapping : Identify critical motifs (e.g., quinoline core, hydrazone linker) using software like PharmaGist .

- 3D-QSAR Models : Generate CoMFA/CoMSIA contours to guide substituent optimization .

- Meta-Analysis : Compare IC₅₀ values across derivatives (e.g., 3a: 18 μM vs. 3h: 77 μM) to prioritize lead compounds .

How can researchers address low solubility in benzohydrazide derivatives during formulation?

Q. Advanced Research Focus

- Salt Formation : Convert free hydrazides to hydrochloride salts for improved aqueous solubility .

- Nanoformulation : Encapsulate compounds in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

- Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro assays to prevent precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.